molecular formula C10H7NO5 B14129413 methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate CAS No. 63746-26-9

methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate

Cat. No.: B14129413
CAS No.: 63746-26-9
M. Wt: 221.17 g/mol
InChI Key: DJUJUCBZYKEEQK-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with carbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 80-120°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution can be achieved using halogens or nitrating agents, while nucleophilic substitution can be carried out using amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable and durable structures.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact mechanism varies depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate can be compared with other benzoxazine derivatives, such as:

  • Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
  • 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid

Uniqueness:

  • Structural Differences: The presence of different substituents on the benzoxazine ring can significantly alter the chemical and biological properties of the compound.
  • Reactivity: The specific functional groups present in this compound make it more reactive in certain types of chemical reactions compared to its analogs.
  • Applications: The unique combination of functional groups in this compound allows for its use in a broader range of applications, from drug development to materials science.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

63746-26-9

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 2,4-dioxo-1H-3,1-benzoxazine-6-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-7-6(4-5)9(13)16-10(14)11-7/h2-4H,1H3,(H,11,14)

InChI Key

DJUJUCBZYKEEQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)OC2=O

Origin of Product

United States

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